

A Comparative Guide to the Analytical Characterization of 3-Methyl-5-nitropyridine

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Compound of Interest

Compound Name: 3-Methyl-5-nitropyridine

Cat. No.: B1361628

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For researchers, scientists, and professionals in drug development, the comprehensive characterization of chemical entities is fundamental to ensuring quality, safety, and efficacy. **3-Methyl-5-nitropyridine**, a substituted pyridine derivative, serves as a crucial intermediate in the synthesis of various pharmaceutical and agrochemical compounds. Its purity and structural integrity are paramount. This guide provides an objective comparison of key analytical techniques for the characterization of **3-Methyl-5-nitropyridine**, complete with supporting data from analogous compounds and detailed experimental protocols.

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are indispensable for confirming the molecular structure of **3-Methyl-5-nitropyridine**. These techniques probe the interactions of the molecule with electromagnetic radiation, providing a unique fingerprint of its chemical identity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the unambiguous structural elucidation of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, primarily ^1H and ^{13}C , NMR provides detailed information about the molecular framework, including the number and types of atoms and their connectivity.

Expected ^1H and ^{13}C NMR Spectral Data for **3-Methyl-5-nitropyridine**:

Based on the analysis of related substituted pyridines, the following chemical shifts can be anticipated.

Technique	Parameter	Expected Value (ppm)	Assignment
¹ H NMR	Chemical Shift (δ)	~9.2 - 9.4	H-6
	Chemical Shift (δ)	~8.8 - 9.0	
	Chemical Shift (δ)	~8.4 - 8.6	
	Chemical Shift (δ)	~2.5 - 2.7	
¹³ C NMR	Chemical Shift (δ)	~150 - 155	C-6
	Chemical Shift (δ)	~148 - 152	
	Chemical Shift (δ)	~145 - 148	
	Chemical Shift (δ)	~135 - 140	
	Chemical Shift (δ)	~130 - 135	
	Chemical Shift (δ)	~18 - 22	

Vibrational Spectroscopy (FTIR)

Fourier-Transform Infrared (FTIR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. The absorption of infrared radiation excites molecular vibrations, and the resulting spectrum provides a characteristic pattern of absorption bands. For **3-Methyl-5-nitropyridine**, key functional groups include the nitro group (NO₂), the aromatic pyridine ring, and the methyl group (CH₃).

Functional Group	Vibrational Mode	Expected Wavenumber (cm ⁻¹)
Nitro (NO ₂)	Asymmetric Stretch	1520 - 1560
Nitro (NO ₂)	Symmetric Stretch	1340 - 1360
Aromatic C=N/C=C	Ring Stretching	1600 - 1450
C-H (Aromatic)	Stretching	3000 - 3100
C-H (Methyl)	Asymmetric/Symmetric Stretch	2920 - 2980

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight and can reveal structural details through the analysis of fragmentation patterns. For **3-Methyl-5-nitropyridine** (Molecular Weight: 138.12 g/mol), the molecular ion peak $[M]^+$ is expected at m/z 138.

Expected Fragmentation Pattern:

The fragmentation of the molecular ion is influenced by the stability of the resulting fragments. Common fragmentation pathways for nitroaromatic compounds involve the loss of the nitro group and other small neutral molecules.

m/z Value	Proposed Fragment	Neutral Loss
138	$[C_6H_6N_2O_2]^+$	-
122	$[C_6H_6N_2O]^+$	O
108	$[C_6H_6N]^+$	NO ₂
92	$[C_5H_4N]^+$	NO ₂ + CH ₃
78	$[C_5H_4]^+$	NO ₂ + CH ₃ + N

Chromatographic Techniques for Purity Assessment

Chromatographic methods are essential for separating **3-Methyl-5-nitropyridine** from impurities, such as starting materials, by-products, and degradation products. The choice between Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) depends on the volatility and thermal stability of the analyte.

Gas Chromatography (GC)

GC is well-suited for the analysis of volatile and thermally stable compounds. Given its predicted boiling point, **3-Methyl-5-nitropyridine** is amenable to GC analysis, which often provides high resolution and sensitivity.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique applicable to a broader range of compounds, including those that are non-volatile or thermally labile. A reversed-phase HPLC method is typically employed for polar aromatic compounds like **3-Methyl-5-nitropyridine**.

Comparison of Chromatographic Methods:

Parameter	Gas Chromatography (GC)	High-Performance Liquid Chromatography (HPLC)
Principle	Separation based on volatility and interaction with a stationary phase in a gaseous mobile phase.	Separation based on polarity and interaction with a stationary phase in a liquid mobile phase.
Typical Column	Capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm)	Reversed-phase column (e.g., C18, 150 mm x 4.6 mm, 5 µm)
Mobile Phase	Inert gas	

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